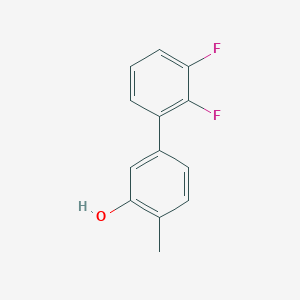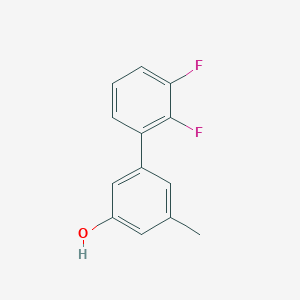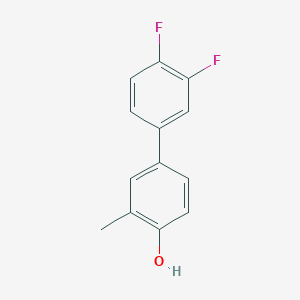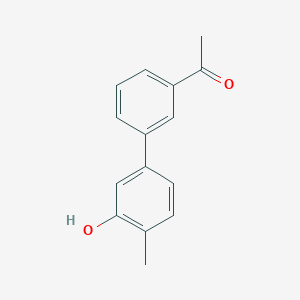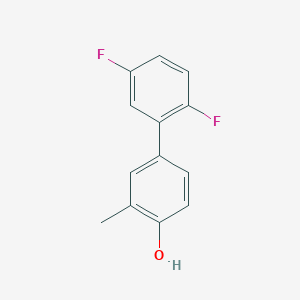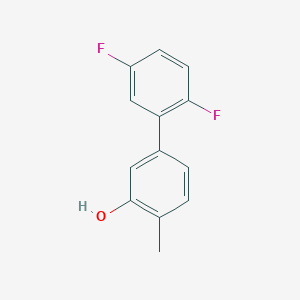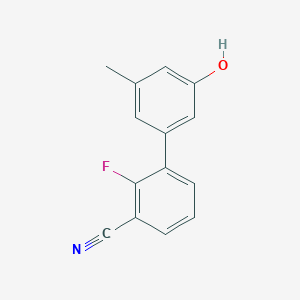
5-(3-Cyano-2-fluorophenyl)-3-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Cyano-2-fluorophenyl)-3-methylphenol, 95% (hereafter referred to as 5-CFP-3-MP) is a phenolic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for detecting and quantifying small molecules. 5-CFP-3-MP is a relatively new compound and has been studied extensively in recent years due to its unique properties.
科学的研究の応用
5-CFP-3-MP has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a fluorescent probe for detecting and quantifying small molecules. 5-CFP-3-MP is also used in the synthesis of other compounds such as 5-fluoro-2-methyl-3-phenylphenol, which is used in the synthesis of pharmaceuticals. Furthermore, 5-CFP-3-MP is used as a marker in the analysis of biological samples.
作用機序
The mechanism of action of 5-CFP-3-MP is not yet fully understood. However, it is believed that the compound acts as a catalyst for the hydrolysis of esters and amides, as well as the oxidation of alcohols. Additionally, 5-CFP-3-MP can act as a nucleophile in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFP-3-MP are not yet fully understood. However, it is believed that the compound may have antioxidant and anti-inflammatory properties. Additionally, it may have the potential to inhibit the growth of certain types of bacteria and fungi.
実験室実験の利点と制限
The advantages of using 5-CFP-3-MP in laboratory experiments include its high reactivity, low cost, and ease of synthesis. Additionally, the compound is highly soluble in organic solvents and has a high fluorescence quantum yield, making it ideal for use as a fluorescent probe. However, there are some limitations to its use in laboratory experiments. For example, the compound may be toxic if not handled properly and its reactivity may cause unwanted side reactions.
将来の方向性
There are several potential future directions for 5-CFP-3-MP. These include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and pharmaceutical synthesis. Additionally, further research into its mechanism of action and its potential uses as a fluorescent probe could lead to new and improved methods of detecting and quantifying small molecules. Finally, further research into its potential toxicity and reactivity could lead to improved safety protocols for its use in laboratory experiments.
合成法
5-CFP-3-MP can be synthesized using a variety of methods. One such method is the reaction of 3-methylphenol with trifluoroacetic anhydride in the presence of a catalytic amount of pyridine. This reaction yields 5-CFP-3-MP in high yields. Another method of synthesis involves the reaction of 3-methylphenol with 2-fluorobenzonitrile in the presence of a catalytic amount of pyridine. This reaction yields 5-CFP-3-MP in high yields.
特性
IUPAC Name |
2-fluoro-3-(3-hydroxy-5-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-5-11(7-12(17)6-9)13-4-2-3-10(8-16)14(13)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEKNWPANJWWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=CC(=C2F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683808 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-04-7 |
Source


|
| Record name | 2-Fluoro-3'-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




